2-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one
Description
2-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one is a fluorinated indanone derivative characterized by a bicyclic framework with a ketone group at position 1, a fluorine atom at position 2, and a methoxy group at position 4. The fluorine atom enhances metabolic stability and bioavailability by modulating electronic and steric properties, while the methoxy group contributes to solubility and target-binding interactions .
Properties
Molecular Formula |
C10H9FO2 |
|---|---|
Molecular Weight |
180.17 g/mol |
IUPAC Name |
2-fluoro-6-methoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H9FO2/c1-13-7-3-2-6-4-9(11)10(12)8(6)5-7/h2-3,5,9H,4H2,1H3 |
InChI Key |
ZNOJLKZOTWJSFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CC(C2=O)F)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the 1H-inden-1-one core structure.
Fluorination: Introduction of the fluorine atom at the 2-position can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Methoxylation: The methoxy group is introduced at the 6-position using methoxylation reagents like sodium methoxide in the presence of a suitable solvent.
Industrial Production Methods
Industrial production of 2-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles like sodium azide (NaN3) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted indenones with various functional groups.
Scientific Research Applications
2-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group contribute to its reactivity and binding affinity with biological molecules. The compound may act by inhibiting or activating enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Anti-Inflammatory Activity
Chalcone-derived indanones, such as (E)-6-hydroxy-2-(4-hydroxy-3-methoxy-benzylidene)-2,3-dihydro-1H-inden-1-one (7x) and (E)-2-(4-hydroxy-3-methoxybenzylidene)-7-propoxy-2,3-dihydro-1H-inden-1-one (7w), exhibit potent anti-inflammatory effects by suppressing LPS-induced pro-inflammatory cytokines in macrophages. Compared to 2-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one, these analogs lack fluorine but feature hydroxy and methoxy substituents at positions 4 and 7, respectively. The absence of fluorine may reduce metabolic stability but enhance hydrogen-bonding interactions with targets like NF-κB .
| Compound | Substituents (Positions) | Molecular Weight (g/mol) | Key Activity |
|---|---|---|---|
| 2-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one | F (2), OCH₃ (6) | ~180.18* | N/A† |
| 7x | OH (6), OCH₃ (4) | 296.31 | Anti-inflammatory (IC₅₀: 1.2 μM for TNF-α) |
| 7w | OCH₃ (4), OPr (7) | 338.40 | Anti-inflammatory (IC₅₀: 0.9 μM for IL-6) |
Fluorinated and Chlorinated Derivatives
- 6-Chloro-7-Fluoro-2,3-Dihydro-1H-Inden-1-One : This analog (CAS 1179361-81-9) replaces the methoxy group with chlorine at position 6 and fluorine at position 5. Chlorine increases lipophilicity (LogP: ~2.5) and may enhance membrane permeability compared to methoxy or hydroxy groups. However, its toxicity profile is less characterized .
- 6-Fluoro-5-Methoxy-2,3-Dihydro-1H-Inden-1-One (CAS 295779-82-7): A positional isomer with fluorine at position 6 and methoxy at position 3.
Trifluoromethoxy and Difluoromethoxy Derivatives
- 6-(Trifluoromethoxy)-2,3-Dihydro-1H-Inden-1-One (CAS 185388-85-6) : The trifluoromethoxy group (-OCF₃) at position 6 significantly increases electron-withdrawing effects and metabolic resistance. This compound (MW: 216.16 g/mol) is explored in medicinal chemistry for its enhanced pharmacokinetic properties compared to methoxy or hydroxy analogs .
- (1R)-6-(Difluoromethoxy)-2,3-Dihydro-1H-Inden-1-Amine Hydrochloride : A chiral derivative with a difluoromethoxy group (-OCHF₂) and an amine substituent. The fluorine atoms improve blood-brain barrier penetration, making it a candidate for CNS-targeted therapies .
Anticancer and Kinase-Inhibitory Analogs
- BCI [(E)-2-Benzylidene-3-(cyclohexylamino)-2,3-Dihydro-1H-Inden-1-One]: A dual specificity phosphatase (DUSP1) inhibitor with a benzylidene moiety. Unlike 2-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one, BCI’s cyclohexylamino group enables strong interactions with phosphatase active sites, showing efficacy in overcoming melanoma drug resistance .
- FAK Inhibitors (e.g., 7-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-2,3-Dihydro-1H-Inden-1-One Derivatives) : These compounds integrate heterocyclic moieties (e.g., pyrrolopyrimidine) at position 7, enhancing FAK kinase inhibition (IC₅₀: <10 nM). The absence of fluorine in these derivatives suggests that electron-rich groups may compensate for fluorine’s effects in target binding .
Key Research Findings and Trends
Fluorine’s Role : Fluorine at position 2 or 6 improves metabolic stability and bioavailability but may reduce solubility. Positional isomers (e.g., 6-fluoro-5-methoxy vs. 2-fluoro-6-methoxy) show divergent biological activities due to steric and electronic variations .
Methoxy vs. Hydroxy Groups : Methoxy substituents generally enhance solubility and synthetic feasibility, while hydroxy groups improve target affinity at the cost of metabolic susceptibility .
Hybrid Derivatives : Combining fluorine with heterocycles (e.g., pyrazoles, pyrrolopyrimidines) or amines broadens pharmacological scope, enabling multitarget engagement (e.g., kinase and phosphatase inhibition) .
Data Table: Comparative Analysis of Indenone Derivatives
Biological Activity
2-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structural framework that contributes to its biological properties. The molecular formula is , with a molecular weight of approximately 182.19 g/mol. The presence of the fluorine atom and methoxy group in specific positions enhances its reactivity and interaction with biological targets.
Research indicates that 2-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one exhibits biological activity through various mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can disrupt metabolic pathways in target organisms.
- Antiproliferative Effects : Studies have demonstrated that it can inhibit cell proliferation, particularly in cancer cell lines, by interfering with tubulin polymerization and inducing apoptosis .
Anticancer Activity
A series of studies have evaluated the anticancer potential of 2-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one derivatives. Table 1 summarizes the findings from various research articles:
| Compound | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| 2-Fluoro-6-methoxy-2,3-dihydro-1H-indene | 0.1 | K562 (Leukemia) | Tubulin polymerization inhibition |
| Compound 12d | 0.05 | MCF7 (Breast Cancer) | Apoptosis induction via Bcl-2 modulation |
| Compound 12q | 0.08 | A549 (Lung Cancer) | Disruption of microtubule network |
These compounds exhibit significant antiproliferative activity, with IC50 values indicating their effectiveness at low concentrations.
Case Studies
Several case studies have highlighted the biological effects of this compound:
- Study on K562 Cells : Treatment with 2-fluoro-6-methoxy-2,3-dihydro-1H-indene resulted in a dose-dependent increase in apoptosis rates, with significant morphological changes observed through Hoechst staining assays .
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to controls, suggesting its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The introduction of various substituents on the indene core has been explored to optimize biological activity. Compounds with electron-donating groups have shown enhanced antiproliferative effects compared to those with electron-withdrawing groups. This indicates that electronic properties play a crucial role in modulating activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
